N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
Description
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dichlorophenoxy group, and a furan ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c22-15-6-8-18(17(23)10-15)29-12-16-7-9-19(30-16)20(28)25-21-24-13-27(26-21)11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZUYXVOWKZMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The dichlorophenoxy group is then introduced through a nucleophilic substitution reaction, followed by the formation of the furan ring via a cyclization reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The dichlorophenoxy group may interact with cellular membranes, altering their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound with a triazole ring, used as a ligand in coordination chemistry.
1,2,4-Triazole derivatives: Compounds with similar triazole rings, investigated for their biological activities.
Uniqueness
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide is unique due to its combination of a triazole ring, dichlorophenoxy group, and furan ring
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
